molecular formula C11H11IN2OS B12613320 1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 896713-22-7

1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide

Cat. No.: B12613320
CAS No.: 896713-22-7
M. Wt: 346.19 g/mol
InChI Key: PJSLZBMRCRLALN-UHFFFAOYSA-M
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Description

1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide is a heterocyclic organic compound that features a thiazole ring and a pyridinium ion. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the pyridinium ion enhances the compound’s solubility and reactivity, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with pyridine-1-ium iodide in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyridinium ion enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The compound may also induce oxidative stress in cells, leading to apoptosis or cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide is unique due to its combination of a thiazole ring and a pyridinium ion. This combination enhances its solubility, reactivity, and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

896713-22-7

Molecular Formula

C11H11IN2OS

Molecular Weight

346.19 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide

InChI

InChI=1S/C11H11N2OS.HI/c1-9-8-15-11(12-9)10(14)7-13-5-3-2-4-6-13;/h2-6,8H,7H2,1H3;1H/q+1;/p-1

InChI Key

PJSLZBMRCRLALN-UHFFFAOYSA-M

Canonical SMILES

CC1=CSC(=N1)C(=O)C[N+]2=CC=CC=C2.[I-]

Origin of Product

United States

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